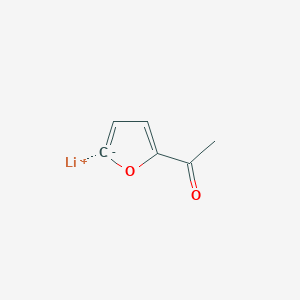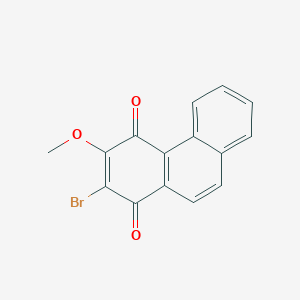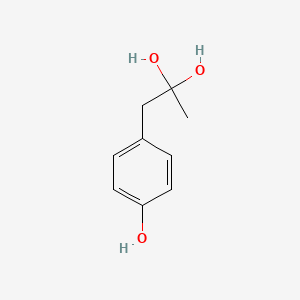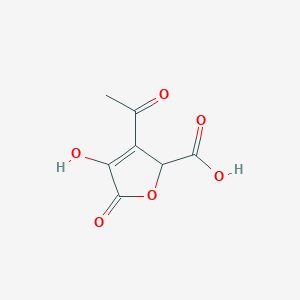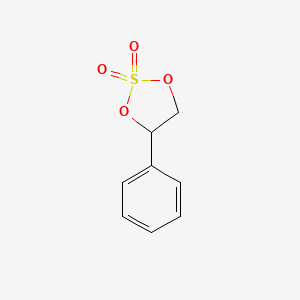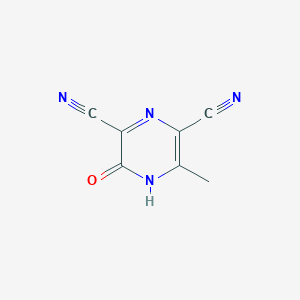
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile is a nitrogen-containing heterocyclic compound. It is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products. The compound’s structure includes a pyrazine ring with methyl, oxo, and dicarbonitrile substituents, making it a versatile scaffold for chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminopropanediamide with 2,3-butanedione, followed by cyclization to form the pyrazine ring . The reaction conditions often include the use of solvents like methanol and catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl and dicarbonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of organic materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: Similar structure with an ethyl ester group.
3-Hydroxy-5,6-dimethylpyrazine-2-carboxamide: Contains hydroxyl and carboxamide groups.
Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: Includes a bromine substituent.
Uniqueness
5-Methyl-3-oxo-3,4-dihydropyrazine-2,6-dicarbonitrile is unique due to its dicarbonitrile groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for developing new chemical entities and exploring novel biological activities.
Properties
CAS No. |
89779-35-1 |
|---|---|
Molecular Formula |
C7H4N4O |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
2-methyl-6-oxo-1H-pyrazine-3,5-dicarbonitrile |
InChI |
InChI=1S/C7H4N4O/c1-4-5(2-8)11-6(3-9)7(12)10-4/h1H3,(H,10,12) |
InChI Key |
VQPKDSGECAAIEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide](/img/structure/B14382585.png)
![N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14382592.png)

![3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B14382604.png)
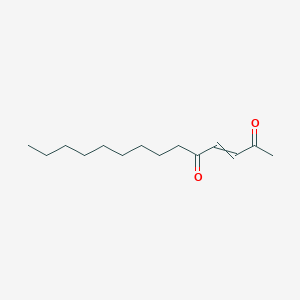

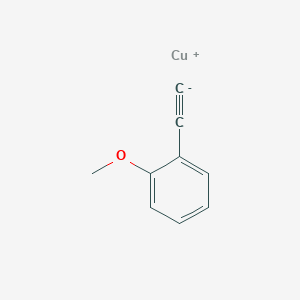
![2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one](/img/structure/B14382623.png)
